1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Description
The compound 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS: 928657-21-0) is a boronate ester-functionalized sulfonamide with the molecular formula C₁₆H₂₄BNO₄S and a molecular weight of 337.24 g/mol . Its structure features a pyrrolidine ring linked via a sulfonyl group to a phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role as a key intermediate in forming carbon-carbon bonds . It is commercially available with ≥97% purity and is typically stored at room temperature .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-7-9-14(10-8-13)23(19,20)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWAPBFNKZWFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590410 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928657-21-0 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Boronate Ester Group: This step involves the reaction of a phenylboronic acid derivative with a dioxaborolane reagent under mild conditions.
Introduction of the Sulfonyl Group: The phenylboronic acid derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound with a suitable amine to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The sulfonyl group can act as an electrophile in substitution reactions, while the pyrrolidine ring provides structural stability and rigidity.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights critical structural and physicochemical differences between the target compound and its analogs:
Reactivity in Cross-Coupling Reactions
- However, steric hindrance from the sulfonyl-pyrrolidine moiety may reduce reactivity compared to simpler arylboronates .
- Analog (852227-90-8): The absence of a sulfonyl group simplifies the structure, improving reaction rates in couplings but limiting functional group compatibility in drug design .
- Benzyl-Substituted Analog (884507-39-5): The benzyl linkage increases lipophilicity (logP ~3.5 estimated), making it suitable for membrane-permeable prodrugs .
Biological Activity
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H22BNO4S
- Molecular Weight : 335.25 g/mol
- CAS Number : 852227-90-8
The presence of the boron moiety (tetramethyl-1,3,2-dioxaborolan) is significant as boron-containing compounds have been shown to exhibit various biological activities.
- Inhibition of Kinases : The sulfonylpyrrolidine moiety may interact with kinase enzymes, which are critical in various signaling pathways. Inhibitors targeting kinases have been extensively studied for their role in cancer therapy and other diseases .
- Neuroprotective Effects : Recent studies indicate that similar compounds can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in neuroinflammation and neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
- Antiviral Activity : Compounds with similar structures have been evaluated for their antiviral properties against various viruses, including those responsible for respiratory infections. The mechanism often involves modulation of host cell pathways to enhance antiviral responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: GSK-3β Inhibition
In a study exploring novel GSK-3β inhibitors, derivatives of pyrrolidine were synthesized and evaluated for their inhibitory effects. The results indicated that modifications to the pyrrolidine structure significantly enhanced potency against GSK-3β, suggesting that similar modifications in this compound could yield potent inhibitors .
Case Study 2: Antiviral Properties
A series of boron-containing compounds were tested for antiviral activity against influenza viruses. Results showed that certain derivatives exhibited significant inhibition of viral replication in vitro. This highlights the potential of this compound as a candidate for further antiviral research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
